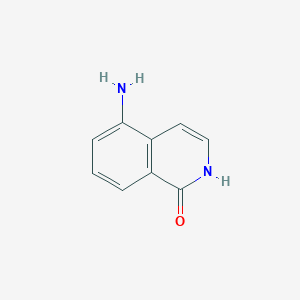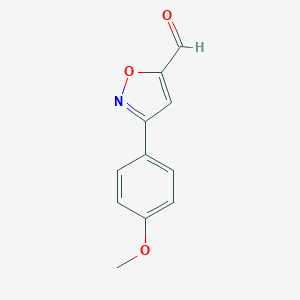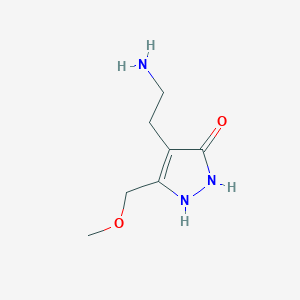
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, amines can be synthesized through various methods. For example, one common method involves the reaction of ammonia with alkyl halides3.Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to one or more hydrocarbon groups1. The exact structure of your compound would depend on the specific arrangement of these groups.
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can react with acids to form ammonium salts, with acid halides to form substituted amides, and with aldehydes and ketones to form imines3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Amines are generally colorless gases or liquids at room temperature, with strong, often unpleasant odors1. They are soluble in water and can form hydrogen bonds, which gives them relatively high boiling points for compounds of their size1.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one is related to a class of chemicals that have been the focus of various synthesis and structural analysis studies. For instance, studies on the synthesis and characterization of Schiff base ligands derived from similar pyrazole compounds have been conducted, revealing insights into their structural and spectroscopic properties. These compounds are characterized using a range of techniques including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, indicating their potential in forming complex structures and their applications in various fields of chemistry (Hayvalı et al., 2010).
Corrosion Inhibition
Another study explored the application of a Schiff base compound, synthesized from a similar pyrazole derivative, as a corrosion inhibitor for steel in acidic solutions. This research demonstrates the compound's effectiveness in reducing corrosion rates, highlighting its potential application in protecting metal surfaces (Emregül & Hayvalı, 2006).
Cytotoxic Activity
Research into pyrazole derivatives also includes investigations into their cytotoxic activities against cancer cells. A study synthesized new pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-N-aryl-1H-pyrazoles, which were then screened for in vitro cytotoxic activity, showcasing the potential of these compounds in developing anticancer therapies (Hassan et al., 2014).
Antimicrobial and Anticancer Agents
Further research into novel pyrazole derivatives has shown that these compounds can exhibit significant antimicrobial and anticancer activity. The synthesis of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds demonstrated their potential as effective antimicrobial and anticancer agents, with some compounds showing higher activity than standard drugs (Hafez et al., 2016).
Modification of Hydrogels
A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, revealed enhanced thermal stability and promising biological activity of the modified polymers. This suggests applications in medical fields, particularly in drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
Safety And Hazards
Amines can be corrosive and are often harmful if inhaled, ingested, or if they come into contact with the skin2. They can also be flammable2.
Direcciones Futuras
The future directions for research into a specific compound would depend on its properties and potential applications. For example, research into amines often focuses on their roles in biological systems and their potential uses in medicine and industry4.
I hope this information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Propiedades
IUPAC Name |
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVXXHCTAXATSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

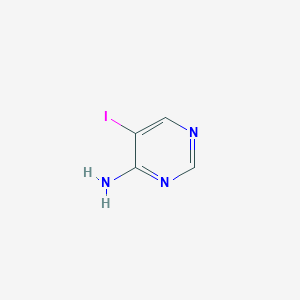
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)
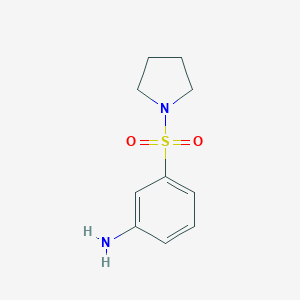

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)
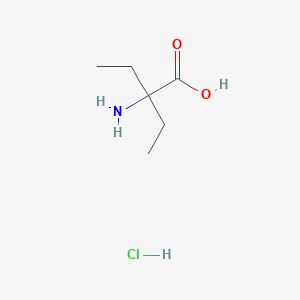


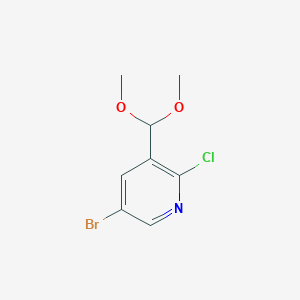

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
